3-bromo-N,N-diethylbenzenesulfonamide
Description
3-Bromo-N,N-diethylbenzenesulfonamide (CAS: 850429-71-9) is a sulfonamide derivative characterized by a bromine atom at the 3-position of the benzene ring and N,N-diethyl substituents on the sulfonamide group. Its molecular formula is C₁₀H₁₄BrNO₂S, with a molecular weight of 292.19 g/mol . The compound is synthesized via reaction of 3-bromobenzenesulfonyl chloride with diethylamine in the presence of pyridine, yielding a colorless oil with 92% efficiency . Key spectral data include ¹H NMR signals at δ 7.95 (dd, J = 1.9, 1.6 Hz), 7.74 (ddd, J = 7.9, 1.6 Hz), and 3.26 (q, J = 7.2 Hz) for the diethyl groups .
The diethyl groups in this compound provide steric bulk and moderate electron-donating effects, influencing both synthetic versatility and biological interactions.
Properties
IUPAC Name |
3-bromo-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-12(4-2)15(13,14)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELYQSZTABGDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428436 | |
| Record name | 3-bromo-N,N-diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-11-3 | |
| Record name | 3-Bromo-N,N-diethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-N,N-diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N,N-diethylbenzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran
Major Products Formed:
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary or secondary amines
Scientific Research Applications
3-Bromo-N,N-diethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-bromo-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key differences between 3-bromo-N,N-diethylbenzenesulfonamide and related compounds:
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects : Bromine at the 3-position (meta) creates distinct electronic environments compared to para-substituted analogs (e.g., 4-bromo derivatives), influencing aromatic electrophilic substitution patterns .
- Hydrophobicity : Addition of a methyl group at the 4-position (as in 3-bromo-N,N-diethyl-4-methylbenzenesulfonamide) enhances hydrophobicity, which may improve membrane permeability in biological systems .
Biological Activity
3-Bromo-N,N-diethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a sulfonamide functional group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The presence of the bromine atom enhances its reactivity, potentially influencing its interaction with biological targets.
Antimicrobial Properties
Sulfonamides, including this compound, are recognized for their antimicrobial activity . They function primarily by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism disrupts bacterial growth and proliferation. In a study evaluating the structure-activity relationship (SAR) of various sulfonamides, it was found that modifications to the sulfonamide moiety can significantly affect antibacterial potency .
Anticancer Activity
Research has indicated that this compound may exhibit anticancer properties through its interaction with specific signaling pathways. In particular, it has been implicated in the modulation of protein arginine methyltransferases (PRMTs), which play a role in cancer cell proliferation and survival. A study demonstrated that this compound could selectively inhibit PRMT4, showing potential for therapeutic application in cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for cell survival.
- Signal Transduction Modulation : It affects pathways such as PI3K/Akt, which are essential for cell growth and survival .
- Antioxidant Response Activation : Some studies suggest that exposure to sulfonamides can activate antioxidant enzymes, providing a protective effect against oxidative stress in cells.
In Vitro Studies
In vitro experiments have shown that this compound effectively inhibits the growth of various bacterial strains. For example, it was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects comparable to established antibiotics .
Case Study: PRMT4 Inhibition
A notable case study focused on the compound's role as a PRMT4 inhibitor. The findings revealed that this compound exhibited an IC50 value of approximately 40 nM against PRMT4, indicating strong inhibitory activity. Docking studies suggested favorable interactions within the hydrophobic binding pocket of PRMT4, which may explain its selectivity over other PRMTs .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
